6-Methoxy-1-methyl-8-nitro-2-quinolone
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Overview
Description
6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. One common method might include:
Nitration: Introduction of a nitro group into a quinoline derivative.
Methylation: Addition of a methyl group to the nitrogen atom.
Methoxylation: Introduction of a methoxy group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE could have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound.
8-Nitroquinoline: A simpler derivative with a nitro group.
6-Methoxyquinoline: A derivative with a methoxy group.
Uniqueness
6-METHOXY-1-METHYL-8-NITROQUINOLIN-2(1H)-ONE is unique due to the combination of methoxy, methyl, and nitro groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
6-methoxy-1-methyl-8-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(14)4-3-7-5-8(17-2)6-9(11(7)12)13(15)16/h3-6H,1-2H3 |
InChI Key |
ZCLCULMHJSBKEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])OC |
Origin of Product |
United States |
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